Osteogenic growth peptide
Overview
Description
Osteogenic growth peptide (OGP) is a novel peptide that has been developed to promote bone formation and regeneration. OGP is a short peptide consisting of five amino acids and is believed to act as a growth factor, stimulating the production of new bone cells. OGP has been studied extensively in laboratory and clinical studies, and has shown great promise as a potential therapeutic agent for the treatment of bone diseases and disorders.
Scientific Research Applications
OGP enhances bone density, accelerates fracture healing, promotes osteoblast functions, and stimulates bone marrow mesenchymal stem cells, leading to osteogenesis (Su Jia-can, 2010).
In combination with other compounds like BMP-2 derived peptide and dexamethasone, OGP can further enhance osteogenic differentiation, showing potential for applications in bone tissue engineering (Xiaojun Zhou et al., 2015).
OGP administration results in higher biomechanical toughness and enhanced bridging across fracture gaps, suggesting its use for accelerating bone regeneration in fracture repair (Y. Gabet et al., 2004).
OGP plays a role in bone marrow regeneration after injury, potentially useful in the treatment of systemic bone loss and as a hematopoietic stimulator (I. Bab, 1995).
Exogenous OGP influences the healing of femoral fractures in rats, indicating its potential in promoting proliferation and differentiation of osteogenic cells in marrow and bone-repair callus (M. A. Brager et al., 2000).
OGP treatment increases the mRNA level of bone morphogenetic protein-2 and alkaline phosphatase activity, suggesting its role in osteoblast differentiation mediated via the RhoA/ROCK pathway (Zixian Chen et al., 2011).
OGP is a potent regulator of marrow stromal cells and enhances alkaline phosphatase activity and matrix mineralization (D. Robinson et al., 1995).
properties
IUPAC Name |
2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H110N22O18/c1-36(2)28-47(87-57(99)38(5)70)64(106)85-44(16-10-11-25-69)61(103)84-45(18-13-27-77-68(74)75)62(104)86-46(23-24-51(71)93)58(100)80-33-53(95)82-43(17-12-26-76-67(72)73)63(105)90-56(39(6)91)66(108)89-48(29-37(3)4)65(107)88-50(31-41-19-21-42(92)22-20-41)60(102)81-34-54(96)83-49(30-40-14-8-7-9-15-40)59(101)79-32-52(94)78-35-55(97)98/h7-9,14-15,19-22,36-39,43-50,56,91-92H,10-13,16-18,23-35,69-70H2,1-6H3,(H2,71,93)(H,78,94)(H,79,101)(H,80,100)(H,81,102)(H,82,95)(H,83,96)(H,84,103)(H,85,106)(H,86,104)(H,87,99)(H,88,107)(H,89,108)(H,90,105)(H,97,98)(H4,72,73,76)(H4,74,75,77)/t38-,39+,43-,44-,45-,46-,47-,48-,49-,50-,56-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTJGCYVIRTGMZ-PXGLAOGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H110N22O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157894 | |
Record name | Osteogenic growth peptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1523.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Osteogenic growth peptide | |
CAS RN |
132996-61-3 | |
Record name | Osteogenic growth peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132996613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osteogenic growth peptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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